6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
Overview
Description
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its two carbonyl groups at positions 2 and 4, and methyl groups at positions 6 and 7. It is a derivative of pteridine, which is a bicyclic structure composed of a pyrimidine ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE can be achieved through various synthetic routes. One common method involves the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction typically requires specific conditions such as controlled pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes, leveraging the biosynthetic pathways of certain microorganisms . These methods are preferred due to their efficiency and scalability, allowing for the production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of riboflavin synthase, an enzyme crucial for the biosynthesis of riboflavin . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the formation of riboflavin.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione: Similar in structure but differs in the position of the nitrogen atoms.
2,4-Dihydroxyquinoline: Shares the quinoline backbone but has hydroxyl groups instead of carbonyl groups.
Uniqueness
6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE is unique due to its specific substitution pattern and its role in the biosynthesis of riboflavin. Its ability to inhibit riboflavin synthase sets it apart from other similar compounds, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
6,7-dimethyl-1H-pteridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIYQOPTPWNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418035 | |
Record name | NSC45780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-32-3 | |
Record name | 6,7-Dimethyllumazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC45780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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